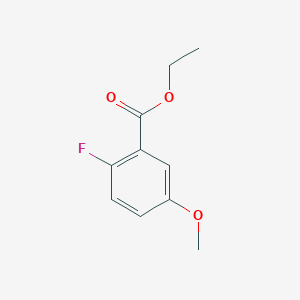

Ethyl 2-fluoro-5-methoxybenzoate

Description

Significance of Aryl Fluorides and Methoxyarenes in Modern Organic Synthesis

Methoxyarenes, also known as anisoles, are another class of compounds that are widely found in nature and are crucial intermediates in organic synthesis. The methoxy (B1213986) group (–OCH₃) is an electron-donating group, which can influence the reactivity of the aromatic ring. Guaiacol, a simple methoxyphenol, is a well-known example that occurs naturally in wood smoke and is a precursor for the synthesis of other compounds. wikipedia.org The presence of a methoxy group can direct the position of incoming electrophiles during aromatic substitution reactions and can be a key feature in the structure of many biologically active molecules and natural products. acs.org

Overview of the Research Landscape Surrounding Ethyl 2-fluoro-5-methoxybenzoate

This compound is a substituted aromatic compound that incorporates the key structural features of an aryl fluoride (B91410), a methoxyarene, and a benzoate (B1203000) ester. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. vulcanchem.com While extensive research specifically detailing the applications of this compound is not widely published, its constituent parts suggest its utility as a building block. The synthesis of this compound can likely be achieved through standard esterification of 2-fluoro-5-methoxybenzoic acid with ethanol (B145695). vulcanchem.com The reactivity of the aromatic ring is influenced by the activating methoxy group and the deactivating but ortho-, para-directing fluorine atom.

The research landscape for structurally similar compounds is quite active. For instance, related fluoro- and methoxy-substituted benzoic acids and their derivatives are used as precursors in the synthesis of various organic materials and pharmaceutical intermediates. bldpharm.comgoogle.com The combination of the fluoro and methoxy groups on the benzene (B151609) ring provides a unique electronic environment that can be exploited in various chemical transformations. For example, compounds with similar substitution patterns are used in the preparation of kinase inhibitors for cancer therapy. google.com

Below are the physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 773134-95-5 |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)OC)F |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Table 1: Physicochemical Properties of this compound. Data sourced from vulcanchem.com.

Properties

IUPAC Name |

ethyl 2-fluoro-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFKSVBBFXDAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Fluoro 5 Methoxybenzoate

Direct Esterification and Classical Synthesis Routes

The more traditional methods for synthesizing Ethyl 2-fluoro-5-methoxybenzoate rely on well-established reactions, primarily focusing on the formation of the ester and the introduction of the key functional groups onto the aromatic ring.

Esterification of 2-fluoro-5-methoxybenzoic Acid Precursors

The most direct route to this compound is through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-methoxybenzoic acid. This reaction is a cornerstone of organic synthesis.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method employed. This process involves reacting 2-fluoro-5-methoxybenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

Recent advancements have introduced the use of solid acid catalysts to simplify the process. For instance, macroporous polymeric acid catalysts can facilitate the direct esterification of carboxylic acids and alcohols at moderate temperatures (50 to 80°C) without the need for continuous water removal, offering a more environmentally friendly and efficient alternative. researchgate.net

Table 1: Representative Conditions for Fischer Esterification

| Reactants | Catalyst | Solvent | Key Conditions | Outcome |

|---|---|---|---|---|

| 2-fluoro-5-methoxybenzoic acid, Ethanol | Sulfuric Acid (H₂SO₄) | Excess Ethanol | Reflux, removal of water | Formation of this compound |

| Carboxylic Acids, Alcohols | Macroporous Polymeric Acid | Solvent-free or inert solvent | 50-80°C, no water removal needed | High yield of corresponding esters researchgate.net |

| Carboxylic Acids, Alcohols | 2,2'-biphenol-derived phosphoric acid | Toluene (B28343) | 100°C, equimolar reactants | Dehydrative esterification without water removal researchgate.net |

Strategies for Introducing Fluorine and Methoxy (B1213986) Groups onto Benzoate (B1203000) Frameworks

The synthesis of the crucial precursor, 2-fluoro-5-methoxybenzoic acid, involves the strategic introduction of the fluorine and methoxy substituents onto a benzene (B151609) ring. This can be achieved by functionalizing either a pre-existing benzoic acid or by building the molecule from a more basic aromatic starting material.

Fluorination Strategies: The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine ("F+"). N-F reagents like Selectfluor are widely used for their relative safety and effectiveness. wikipedia.orgresearchgate.net The aromatic ring, activated by the methoxy group, can be directly fluorinated. However, regioselectivity can be a challenge, and a mixture of isomers may be produced.

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine, particularly on electron-deficient rings. A suitable leaving group (like a nitro or chloro group) on the aromatic ring is displaced by a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). arkat-usa.org For instance, a precursor like 2-nitro-5-methoxybenzoic acid could potentially be converted to the desired product. The reaction is often facilitated by polar aprotic solvents like DMSO or DMF. nih.govmasterorganicchemistry.com

Sandmeyer/Schiemann Reaction: A classical route involves the diazotization of an amino group, followed by substitution with fluoride. Starting from an appropriate aminomethoxybenzoic acid, treatment with nitrous acid generates a diazonium salt, which is then decomposed in the presence of a fluoride source like tetrafluoroboric acid (HBF₄) in the Schiemann reaction to install the fluorine atom. wikipedia.org

Methoxylation Strategies: The methoxy group (–OCH₃) is typically introduced via nucleophilic substitution or methylation.

Nucleophilic Substitution: A hydroxyl group on the benzoic acid ring can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃). This is a common and effective method for forming aryl methyl ethers.

Displacement of a Leaving Group: A suitably positioned leaving group, such as a halogen, can be displaced by a methoxide (B1231860) source (e.g., sodium methoxide). researchgate.net This SNAr reaction is particularly effective if the ring is activated by electron-withdrawing groups.

A plausible multi-step synthesis could start from a simpler, commercially available substituted benzene, sequentially adding the required functional groups before the final esterification step.

Advanced and Catalytic Approaches to this compound

Modern synthetic chemistry offers more sophisticated and efficient routes that often rely on catalysis to achieve high selectivity and yield under milder conditions.

Transition Metal-Catalyzed Coupling Reactions in Fluorobenzoate Synthesis (e.g., Negishi Coupling)

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, can be adapted for fluorobenzoate synthesis. smolecule.comacs.org

For example, a difunctional aromatic compound containing both a halogen (e.g., bromine or iodine) and a fluorine atom could be coupled with a zinc reagent containing the ester functionality. Alternatively, an aryl zinc reagent derived from a fluoromethoxy-substituted aryl halide could be coupled with an ethyl haloacetate. These reactions provide a modular approach to constructing the target molecule. masterorganicchemistry.com Recent developments have focused on iron-catalyzed coupling reactions as a more sustainable alternative to palladium. chemicalbook.com

Table 2: Principles of Negishi Coupling for Aryl Ester Synthesis

| Aryl Component | Coupling Partner | Catalyst | General Outcome | Reference |

|---|---|---|---|---|

| Aryl Halide (Ar-X) | Organozinc Reagent (R-ZnX) | Palladium or Nickel complex | Forms new C-C bond (Ar-R) | acs.org |

| Diaryl Zinc | Benzyl (B1604629) Bromide | Iron complex | Forms diaryl methane (B114726) structure | smolecule.com |

| Heteroaromatic Halides | Ethyl (bromozinc)acetate | Palladium complex | Synthesis of α-heteroarylacetates | acs.org |

Regioselective Halogenation and Subsequent Transformations for Methylated Precursors (e.g., Wohl–Ziegler Reaction)

An alternative strategy involves starting with a less functionalized precursor, such as a substituted toluene, and building the carboxyl group. The Wohl-Ziegler reaction is a key transformation in this approach. acs.org This reaction allows for the regioselective radical bromination of the benzylic position (the methyl group) of a toluene derivative using N-bromosuccinimide (NBS) and a radical initiator like AIBN or light. nih.govjove.com

For the synthesis of this compound, one could envision starting with 2-fluoro-5-methoxytoluene.

Benzylic Bromination: The methyl group is converted to a bromomethyl group (–CH₂Br) via the Wohl-Ziegler reaction. nih.gov

Nitrile Formation: The resulting benzyl bromide can be converted to a benzyl nitrile (–CH₂CN) by reaction with sodium or potassium cyanide.

Hydrolysis and Esterification: The nitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid, which is subsequently esterified. Alternatively, direct conversion of the benzyl bromide to the ester can sometimes be achieved.

This multi-step pathway demonstrates the utility of regioselective halogenation in elaborating simple precursors into more complex target molecules.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign, and they can be applied to the production of this compound.

Catalysis: The use of catalysts, as seen in transition metal-catalyzed couplings and acid-catalyzed esterifications, is inherently green as it reduces the need for stoichiometric reagents. globalscientificjournal.com Heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves or polymer-supported acids, are particularly advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key goal. Reactions like addition and cycloaddition are highly atom-economical.

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents like carbon tetrachloride (historically used in the Wohl-Ziegler reaction) with safer alternatives like acetonitrile (B52724) or trifluorotoluene. acs.orgjove.com The development of catalytic systems that can operate in greener solvents like water or under solvent-free conditions is an active area of research. researchgate.net

Process Intensification: The use of continuous flow chemistry, for example in Negishi coupling, offers better control over reaction parameters, improved safety, higher yields, and easier scalability compared to traditional batch processing, all of which are tenets of green engineering. acs.org

By integrating these principles, the synthesis of this compound can be made more efficient, less wasteful, and safer.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound and Related Esters

The efficient synthesis of this compound and analogous esters is contingent upon the careful optimization of reaction parameters. Key factors influencing the yield and purity of the final product include the choice of catalyst, solvent, reaction temperature, and time. Researchers have explored various methodologies to enhance the esterification process, ranging from traditional acid catalysis to the use of modern heterogeneous catalysts and microwave-assisted techniques.

A common approach for the synthesis of benzoate esters is the Fischer esterification of the corresponding benzoic acid with an alcohol in the presence of an acid catalyst. While effective, this equilibrium-limited reaction often requires a large excess of the alcohol and an efficient water removal method to drive the reaction towards completion.

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. For instance, the use of heterogeneous catalysts is gaining traction due to their ease of separation from the reaction mixture and potential for reusability. One such study demonstrated the effective use of a zirconium-based metal-organic framework, UiO-66-NH2, for the methyl esterification of various fluorinated aromatic carboxylic acids. semanticscholar.orgrsc.org This method significantly reduced the reaction time compared to traditional approaches. semanticscholar.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating esterification reactions. In the synthesis of a related compound, ethyl-4-fluoro-3-nitro benzoate, microwave irradiation under sealed-vessel conditions led to a good yield in a significantly reduced reaction time. usm.my The optimization of this method involved adjusting the temperature and the periodic addition of the acid catalyst to overcome equilibrium limitations. usm.my

Solvent-free reaction conditions represent another avenue for process optimization, offering benefits in terms of reduced waste and simplified workup procedures. A study on the esterification of substituted benzoic acids using a modified montmorillonite (B579905) K10 solid acid catalyst highlighted the efficacy of solvent-free reactions at reflux temperatures, achieving high yields. ijstr.org

The electronic properties of the substituents on the benzoic acid ring also play a crucial role. Both electron-donating and electron-withdrawing groups have been shown to influence the reactivity of the carboxylic acid and, consequently, the reaction yield under specific conditions. ijstr.org

The following tables summarize the findings from various studies on the synthesis of related benzoate esters, providing insights into the reaction conditions that could be optimized for the high-yield synthesis of this compound.

Table 1: Optimization of Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid usm.my

| Temperature (°C) | Total Irradiation Time (min) | Yield (%) |

| 110 | 15 (3 x 5 min) | ~60 |

| 120 | 15 (3 x 5 min) | ~70 |

| 130 | 15 (3 x 5 min) | ~80 |

| 140 | 15 (3 x 5 min) | >80 |

| 150 | 15 (3 x 5 min) | >80 |

| Reaction Conditions: 4-fluoro-3-nitrobenzoic acid, ethanol, catalytic H₂SO₄, sealed-vessel microwave. |

Table 2: Catalytic Esterification of Benzoic Acid with Various Alcohols dergipark.org.tr

| Alcohol | Catalyst | Temperature (°C) | Conversion (%) |

| Ethanol | Deep Eutectic Solvent (p-TSA:BTEAC) | 75 | 88.3 |

| Butanol | Deep Eutectic Solvent (p-TSA:BTEAC) | 75 | 87.8 |

| Hexanol | Deep Eutectic Solvent (p-TSA:BTEAC) | 75 | 67.5 |

| Reaction Conditions: Benzoic acid, alcohol, catalyst, solvent-free. |

Table 3: Solvent-Free Esterification of Substituted Benzoic Acids with Methanol using a Solid Acid Catalyst ijstr.org

| Substituent on Benzoic Acid | Yield (%) |

| 4-Nitro (electron-withdrawing) | 92 |

| 4-Methoxy (electron-donating) | 85 |

| 4-Methyl (electron-donating) | 88 |

| Unsubstituted | 90 |

| Reaction Conditions: Substituted benzoic acid, methanol, modified montmorillonite K10 catalyst, reflux, 5 hours. |

Chemical Transformations and Reactivity of Ethyl 2 Fluoro 5 Methoxybenzoate

Reactions Involving the Ester Moiety

The ethyl ester group of Ethyl 2-fluoro-5-methoxybenzoate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, alcohols, and amides.

Hydrolysis and Transesterification Reactions of this compound

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-fluoro-5-methoxybenzoic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. This reaction is fundamental for subsequent chemical elaborations that require a free carboxylic acid group.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is generally catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) byproduct. This allows for the synthesis of a variety of different esters of 2-fluoro-5-methoxybenzoic acid, tailoring the physical and chemical properties of the molecule for specific applications.

Reduction and Amination Pathways of the Ester Group

Reduction: The ester functionality can be reduced to a primary alcohol, (2-fluoro-5-methoxyphenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF) are typically required for this transformation. The resulting benzylic alcohol can then serve as a precursor for a range of other derivatives.

Amination: Direct conversion of the ester to an amide, 2-fluoro-5-methoxybenzamide, can be accomplished through amination. This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine, often at elevated temperatures and pressures. The reactivity can be enhanced by converting the ester to a more reactive acyl chloride or by using a catalyst.

Transformations of the Aromatic Ring System

The aromatic ring of this compound is activated for certain transformations and deactivated for others, due to the electronic effects of its substituents. The fluorine atom, in particular, plays a crucial role in the reactivity of the ring system.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent ester group. researchgate.netnih.gov This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Key aspects of SNAr reactions at this position include:

Leaving Group Ability: In the context of nucleophilic aromatic substitution, fluoride is an excellent leaving group. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. youtube.comyoutube.com

Activating Groups: The presence of the electron-withdrawing ester group ortho to the fluorine atom is critical for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

Common Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiolates, and amines, leading to the formation of diverse derivatives. For instance, reaction with an alkoxide (RO⁻) would yield an ethyl 2-alkoxy-5-methoxybenzoate.

Electrophilic Aromatic Substitution Reactions on the Fluoro-methoxybenzoate Core

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluoro and ester groups. However, the methoxy (B1213986) group at the 5-position is an activating, ortho-, para-director. The interplay of these competing effects directs incoming electrophiles to specific positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: For example, bromination of the ring would be expected to occur at the position ortho to the activating methoxy group and meta to the deactivating fluoro and ester groups. This would lead to the formation of ethyl 5-bromo-2-fluoro-4-methoxybenzoate. bldpharm.com

Nitration and Sulfonation: These reactions would similarly be directed by the substituent effects, although harsher conditions might be required compared to more activated aromatic systems.

Metallation and Cross-Coupling Strategies at the Aromatic Nucleus

Metallation: Directed ortho-metallation (DoM) is a powerful strategy for functionalizing aromatic rings. In the case of this compound, the ester and methoxy groups can direct a strong base, such as an organolithium reagent, to deprotonate an adjacent position on the ring. The resulting aryllithium or aryl Grignard species can then react with various electrophiles.

Cross-Coupling Reactions: The aromatic ring can also be functionalized via transition metal-catalyzed cross-coupling reactions. nih.gov For this to occur, a leaving group, such as a bromide or iodide, would typically need to be introduced onto the ring first via electrophilic halogenation. The resulting aryl halide can then participate in reactions like the Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.

Ethyl 2 Fluoro 5 Methoxybenzoate As a Synthetic Building Block

Precursor for Fluoro- and Methoxy-Substituted Aromatic Compounds

The true synthetic utility of Ethyl 2-fluoro-5-methoxybenzoate is realized when it is used as a foundational unit for creating other complex aromatic molecules that retain its core fluoro- and methoxy-substituted phenyl ring. The ethyl ester group is readily transformed into other functional groups, which then act as handles for further synthetic elaborations.

A primary and versatile transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-fluoro-5-methoxybenzoic acid . This acid can then be converted into a more reactive acyl chloride, typically by using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is a highly valuable intermediate for forming new carbon-carbon or carbon-heteroatom bonds. For instance, it can undergo amide coupling reactions with various amines to produce a wide range of substituted benzamides. A patent for a similar compound, 5-fluoro-2-methoxybenzoic acid, details a process where the corresponding benzoyl chloride is coupled with 4-(aminomethyl)benzoic acid to construct a larger, more functionalized aromatic amide structure. google.com This strategy highlights a common pathway where the ester is simply a stable, storable form of the more synthetically versatile carboxylic acid and its derivatives.

Table 1: Common Transformations of this compound

| Starting Material | Reagent(s) | Product | Purpose |

| This compound | H₂O, H⁺/OH⁻ | 2-fluoro-5-methoxybenzoic acid | Precursor for amides, other esters, etc. |

| 2-fluoro-5-methoxybenzoic acid | SOCl₂, (COCl)₂ | 2-fluoro-5-methoxybenzoyl chloride | Highly reactive intermediate for acylation reactions. |

| 2-fluoro-5-methoxybenzoyl chloride | R-NH₂ | N-substituted-2-fluoro-5-methoxybenzamide | Creation of complex amide derivatives. |

Intermediate in the Synthesis of Heterocyclic Systems (e.g., Oxadiazoles, Indoles)

The functional groups on this compound make it a suitable starting point for building various heterocyclic rings, which are core components of many pharmaceuticals and functional materials.

A well-established route starting from this compound leads to the formation of 1,3,4-oxadiazoles . This is typically a two-step process. First, the ethyl ester is converted into 2-fluoro-5-methoxybenzoyl hydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov This reaction directly replaces the ethoxy group with a hydrazinyl group (-NHNH₂). In the second step, this newly formed hydrazide undergoes a cyclization reaction. By treating the hydrazide with a reagent like carbon disulfide in the presence of a base, the 1,3,4-oxadiazole (B1194373) ring is formed, yielding a 2-(2-fluoro-5-methoxyphenyl)-1,3,4-oxadiazole derivative. nih.gov This synthetic sequence is a robust and widely used method for accessing this class of heterocycles. nih.govnih.gov

While the structure of this compound suggests its potential use in the synthesis of other heterocycles like indoles, specific examples of its direct conversion to indole (B1671886) frameworks are not widely documented in surveyed chemical literature. Indole syntheses often proceed through well-known name reactions, such as the Fischer, Larock, or Bartoli methods, which require different sets of starting materials. organic-chemistry.orgnih.gov

Table 2: Synthesis of a 1,3,4-Oxadiazole from this compound

| Step | Reactant | Reagent(s) | Product | Ring System Formed |

| 1 | This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 2-fluoro-5-methoxybenzoyl hydrazide | - |

| 2 | 2-fluoro-5-methoxybenzoyl hydrazide | Carbon Disulfide (CS₂) | 2-(2-fluoro-5-methoxyphenyl)-1,3,4-oxadiazole derivative | 1,3,4-Oxadiazole |

Role in the Construction of Complex Polycyclic Structures

Polycyclic structures, which contain multiple fused or bridged rings, are of significant interest in medicinal chemistry and materials science. While this compound possesses the necessary functionality to act as a fragment in the assembly of such systems, its specific application as a key building block for constructing complex polycyclic architectures is not extensively reported in the available scientific literature. Methodologies for building polycyclic systems like flavones or quinolines often rely on different, more established precursors and synthetic pathways. researchgate.netclockss.org

Application in Cascade and Multicomponent Reactions

Cascade (or domino) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step, saving time, resources, and reducing waste. These reactions are prized for their elegance and practicality in modern organic synthesis. Despite the potential for the functional groups of this compound to participate in such processes, its use as a reactant in cascade or multicomponent reactions is not a prominent feature in the reviewed chemical literature. nih.govnih.gov The development of these advanced reactions often requires substrates with very specific electronic and steric properties, and the focus has historically been on other classes of compounds.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of Ethyl 2 Fluoro 5 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Ethyl 2-fluoro-5-methoxybenzoate. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework, electronic environment, and connectivity of atoms.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis

A complete structural assignment of this compound requires the integration of data from ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by signals from the ethyl group and the aromatic ring protons. The ethyl group typically appears as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃-) protons, which in turn appear as a triplet. The three aromatic protons will appear as distinct multiplets in the downfield region, with their chemical shifts and splitting patterns dictated by the electronic effects of the fluorine, methoxy (B1213986), and ester substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The spectrum for this compound would display ten distinct resonances corresponding to the carbonyl carbon of the ester, the six aromatic carbons, the methoxy carbon, and the two carbons of the ethyl group. The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond C-F coupling, a key diagnostic feature. The chemical shifts provide insight into the electronic environment of each carbon.

¹⁹F NMR Spectroscopy: As a molecule containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. alfa-chemistry.comazom.com Fluorine-19 has a natural abundance of 100% and a wide chemical shift range, making it an excellent nucleus for NMR studies. alfa-chemistry.com The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift is influenced by the electronic environment, while coupling to nearby protons (H-F coupling) would split the signal into a multiplet, providing crucial information about its position on the aromatic ring. alfa-chemistry.com

Predicted NMR Data for this compound This table is based on established chemical shift ranges and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5-7.7 | Doublet of doublets | H-6 (ortho to Ester) |

| ¹H | ~7.0-7.2 | Doublet of doublets | H-3 (ortho to Fluorine) |

| ¹H | ~6.8-7.0 | Multiplet | H-4 (ortho to Methoxy) |

| ¹H | ~4.4 | Quartet | -OCH₂CH₃ |

| ¹H | ~3.8 | Singlet | -OCH₃ |

| ¹H | ~1.4 | Triplet | -OCH₂CH₃ |

| ¹³C | ~165 | Singlet (or Doublet due to ³JCF) | C=O (Ester) |

| ¹³C | ~158 (d, ¹JCF ≈ 250 Hz) | Doublet | C-2 (C-F) |

| ¹³C | ~155 | Singlet | C-5 (C-OCH₃) |

| ¹³C | ~125 | Singlet (or Doublet due to ²JCF) | C-1 (C-COOEt) |

| ¹³C | ~118 | Doublet (²JCF) | C-6 |

| ¹³C | ~115 | Doublet (²JCF) | C-3 |

| ¹³C | ~112 | Doublet (³JCF) | C-4 |

| ¹³C | ~61 | Singlet | -OCH₂CH₃ |

| ¹³C | ~56 | Singlet | -OCH₃ |

| ¹³C | ~14 | Singlet | -OCH₂CH₃ |

| ¹⁹F | ~ -110 to -125 | Multiplet | Ar-F |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are necessary to piece together the molecular puzzle by establishing through-bond and through-space correlations. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their relative positions. It would also show a clear correlation between the -CH₂- and -CH₃- protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This is a powerful technique for assigning carbon signals definitively. For instance, the aromatic proton signal at ~7.0 ppm would show a cross-peak to the carbon signal at ~115 ppm, assigning that carbon as C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comscribd.com This is crucial for connecting molecular fragments. Key HMBC correlations for this compound would include:

A cross-peak from the methoxy protons (-OCH₃) to the C-5 carbon, confirming the position of the methoxy group.

Correlations from the ethyl methylene protons (-OCH₂-) to the ester's carbonyl carbon (C=O).

Correlations from the aromatic proton H-6 to the carbonyl carbon, linking the ester group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a relatively rigid molecule like this, NOESY can confirm spatial relationships. For instance, a NOESY cross-peak between the methoxy protons and the aromatic proton at C-4 would provide definitive proof of their proximity and substitution pattern.

Variable Temperature NMR Studies to Resolve Spectral Ambiguities

Variable Temperature (VT) NMR involves acquiring spectra at different temperatures to study dynamic processes such as conformational changes or chemical exchange. numberanalytics.comox.ac.uk For a small and relatively rigid molecule like this compound, significant dynamic behavior like restricted rotation is not generally expected at room temperature. However, VT-NMR could be employed to:

Sharpen broad peaks that might arise from subtle conformational equilibria or solvent interactions, thereby improving spectral resolution. ox.ac.uk

Study the thermodynamics of potential weak intermolecular interactions or self-association at very low temperatures.

Monitor reaction kinetics if the compound is being formed or consumed in the NMR tube, by observing the change in signal intensity over time at a specific temperature. numberanalytics.com

In most standard structural elucidation contexts for this compound, VT-NMR would likely confirm the absence of major dynamic processes rather than revealing new structural features. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₁₁FO₃.

HRMS would be used to distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The ability to obtain an exact mass is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₃ |

| Nominal Mass | 198 |

| Theoretical Exact Mass [M]⁺ | 198.06922 |

Elucidation of Reaction Intermediates and Products via MS/MS

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation to produce a spectrum of product ions. This technique is invaluable for structural elucidation by revealing the compound's fragmentation pathways.

For this compound, the molecular ion ([M]⁺˙ at m/z 198) would be selected and fragmented. Based on the fragmentation of similar esters like ethyl benzoate (B1203000), several key fragmentation pathways can be predicted. pharmacy180.comdocbrown.info

Loss of the Ethoxy Radical: The most common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion. pharmacy180.com [C₇H₄FO₂]⁺ at m/z 153.

McLafferty Rearrangement: Esters with an ethyl group can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene (ethylene, 28 Da). This would produce a radical cation of the corresponding benzoic acid. [C₈H₇FO₃]⁺˙ at m/z 170.

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the acylium ion at m/z 153 could lose carbon monoxide (CO, 28 Da) to form a fluoromethoxy-substituted phenyl cation. [C₆H₄FO]⁺ at m/z 125.

By analyzing these characteristic fragmentation patterns, MS/MS provides robust confirmation of the compound's structure, complementing the data obtained from NMR spectroscopy.

Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 198 | 170 | C₂H₄ (28 Da) | 2-Fluoro-5-methoxybenzoic acid radical cation |

| 198 | 153 | •OC₂H₅ (45 Da) | 2-Fluoro-5-methoxybenzoyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. The analysis of the vibrational modes of this compound provides clear evidence for its key structural features.

The infrared spectrum of an aromatic ester like this compound is characterized by a "Rule of Three," consisting of three prominent peaks that confirm the ester group. spectroscopyonline.comspectroscopyonline.com The most intense absorption is the C=O (carbonyl) stretch, which for aromatic esters typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com This is at a lower wavenumber compared to saturated esters due to conjugation with the benzene (B151609) ring. spectroscopyonline.comlibretexts.org The other two key ester bands are the C-C-O stretch, found between 1310-1250 cm⁻¹, and the O-C-C stretch, which is observed in the 1130-1100 cm⁻¹ region. spectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic Ester | C=O Stretch | 1715 - 1730 spectroscopyonline.comorgchemboulder.com |

| C-C-O Stretch | 1250 - 1310 spectroscopyonline.com | |

| O-C-C Stretch | 1100 - 1130 spectroscopyonline.com | |

| Fluoro Aromatic | C-F Stretch | ~1200 - 1300 |

| Methoxy Group | C-O Stretch | ~1000 - 1075 |

| Benzene Ring | C-H Stretch | > 3000 libretexts.org |

| Ring Vibrations | 1450 - 1600 libretexts.org |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C=O, C-O, C-F, C-C |

| Key Bond Angles (°) | O-C=O, C-C-O, C-C-F |

| Intermolecular Interactions | Presence of hydrogen bonds, π-π stacking |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

HPLC is a cornerstone for purity testing in the pharmaceutical and chemical industries due to its high resolution and sensitivity. moravek.comalwsci.com For a compound like this compound, a reversed-phase HPLC method would likely be developed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). indexcopernicus.com By monitoring the chromatogram, the main peak corresponding to the product can be quantified, and the presence of any impurities, such as starting materials or by-products, can be detected and their levels determined. youtube.com Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information for any detected impurities, aiding in their identification. shimadzu.com

GC-MS is particularly well-suited for analyzing volatile and thermally stable compounds like esters. sigmaaldrich.comusm.my In the context of this compound, GC-MS can be used to monitor the esterification reaction itself. researchgate.netnih.govoup.com By taking aliquots of the reaction mixture over time and analyzing them, the consumption of reactants and the formation of the product can be tracked. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, confirming their identity. sigmaaldrich.com This allows for the optimization of reaction conditions to maximize yield and minimize impurities. restek.com

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

| HPLC | Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | |

| Detector | UV at a specific wavelength (e.g., 254 nm) | |

| Flow Rate | ~1.0 mL/min | |

| Injection Volume | ~10-20 µL | |

| GC-MS | Column | Capillary column (e.g., 5% phenylmethylsilicone, 30 m x 0.25 mm) sigmaaldrich.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) sigmaaldrich.com | |

| Injection Mode | Split/Splitless | |

| Oven Program | Temperature ramp (e.g., 50°C to 280°C) usm.my | |

| MS Detector | Electron Impact (EI) ionization at 70 eV sigmaaldrich.com |

Theoretical and Computational Chemistry Studies of Ethyl 2 Fluoro 5 Methoxybenzoate

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Fluoro-methoxybenzoate Esters

The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally benign and efficient synthetic routes. mdpi.comrsc.orgnih.govnih.govrsc.orgnih.govroyalsocietypublishing.org This paradigm shift is expected to significantly impact the synthesis of fluoro-methoxybenzoate esters, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Future methodologies will likely focus on several key areas:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.govnih.govmdpi.comnih.govorganic-chemistry.org Research in this area could lead to novel methods for the fluorination or methoxylation of benzoate (B1203000) precursors, or for the direct C-H functionalization of the aromatic ring, offering new pathways to Ethyl 2-fluoro-5-methoxybenzoate and its analogues. nih.govmdpi.com The use of light as a reagent is inherently clean and offers high degrees of control over reaction selectivity. mdpi.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. researchgate.netacs.orgmdpi.comthieme-connect.deresearchgate.net The application of flow chemistry to the esterification of 2-fluoro-5-methoxybenzoic acid or the continuous production of the ester from earlier precursors could lead to more efficient, automated, and safer manufacturing processes. acs.orgmdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. nih.govroyalsocietypublishing.org Future research may explore the use of lipases or other enzymes for the highly selective and environmentally friendly esterification of 2-fluoro-5-methoxybenzoic acid. nih.gov Biocatalytic methods often proceed under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis. nih.govroyalsocietypublishing.org

Greener Solvents and Reagents: A significant focus of sustainable chemistry is the replacement of hazardous solvents and reagents. mdpi.comnih.govrsc.orgusc.edu Research into the use of benign alternatives such as dimethyl carbonate or bio-based solvents for the synthesis of this compound will be crucial. nih.govrsc.org Additionally, the development of safer coupling reagents for esterification will be a key area of investigation. rsc.org

| Methodology | Traditional Approach | Emerging Sustainable Approach | Potential Advantages of Sustainable Approach |

|---|---|---|---|

| Catalysis | Strong acids (e.g., H₂SO₄), metal catalysts with harsh conditions. | Photocatalysis, Biocatalysis. nih.govnih.gov | Mild reaction conditions, high selectivity, reduced waste. |

| Process | Batch processing. | Continuous flow chemistry. researchgate.netacs.org | Enhanced safety, scalability, and efficiency. |

| Solvents | Halogenated solvents (e.g., DCM), DMF. rsc.org | Green solvents (e.g., dimethyl carbonate, bio-based solvents). nih.govrsc.org | Reduced toxicity and environmental impact. |

| Reagents | Hazardous coupling reagents. rsc.org | Safer, more benign alternatives. rsc.org | Improved safety profile. |

Exploration of Underutilized Reactivity Modes of this compound

The reactivity of this compound is largely dictated by its functional groups: the ethyl ester, the fluorine atom, and the methoxy (B1213986) group on the aromatic ring. While its use as a building block in substitution reactions is well-established, future research will likely explore more novel and underutilized modes of reactivity.

Key areas for exploration include:

C-F Bond Activation: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. However, recent advances in catalysis, particularly photoredox catalysis, have opened up new possibilities for C-F bond functionalization. acs.org Future research could focus on developing methods for the selective activation of the C-F bond in this compound, allowing for the introduction of new functional groups at this position. This would represent a powerful strategy for the late-stage diversification of molecules derived from this scaffold.

Photochemical Transformations: The aromatic ring and its substituents can participate in a variety of photochemical reactions. nih.govrsc.org Exploration of the photochemical behavior of this compound could uncover novel transformations, such as intramolecular cyclizations, rearrangements, or photo-induced couplings. nih.gov These reactions could provide access to complex molecular architectures that are difficult to synthesize using traditional methods.

Directed Ortho-Metalation: The fluorine and methoxy substituents can potentially direct metalation to specific positions on the aromatic ring. While this is a known strategy in organic synthesis, its application to this compound could be further explored to unlock new synthetic pathways. By carefully choosing the metalating agent and reaction conditions, it may be possible to achieve highly regioselective functionalization of the aromatic ring.

Integration of Machine Learning in Reaction Prediction and Optimization for Aryl Ester Synthesis

Future research in this area will likely concentrate on:

Reaction Outcome and Yield Prediction: Machine learning models are increasingly being used to predict the outcome and yield of chemical reactions with high accuracy. researchgate.netnih.govacs.org By training models on large datasets of esterification reactions, it will be possible to predict the optimal conditions for the synthesis of this compound, including the best catalyst, solvent, temperature, and reaction time. This will significantly reduce the amount of trial-and-error experimentation required. chemical.aieurekalert.org

Retrosynthesis and Novel Route Discovery: AI-powered retrosynthesis tools can propose novel synthetic routes to a target molecule that may not be obvious to a human chemist. rsc.orgarxiv.orgnih.govnih.gov These tools can analyze vast reaction databases to identify new and more efficient ways to synthesize this compound and its derivatives.

Regioselectivity Prediction: In cases where multiple reaction sites are available on a molecule, predicting the regioselectivity of a reaction can be challenging. Machine learning models are being developed to predict the regioselectivity of reactions on aromatic rings with a high degree of accuracy. nih.govchemrxiv.orgrsc.orgrsc.orggithub.com This will be particularly valuable for exploring the functionalization of the aromatic ring of this compound, allowing for the targeted synthesis of specific isomers.

| Application Area | Description | Potential Impact on this compound Synthesis |

|---|---|---|

| Reaction Optimization | AI algorithms can analyze vast parameter spaces to identify the optimal reaction conditions for yield and purity. chemical.aiacs.orgmdpi.com | Faster and more efficient development of high-yielding synthetic protocols. |

| Retrosynthetic Analysis | Machine learning models can propose novel and efficient synthetic routes to a target molecule. rsc.orgarxiv.orgnih.govnih.gov | Discovery of new, more sustainable, or cost-effective ways to produce the compound. |

| Predictive Modeling | Models can predict the outcome of a reaction, including potential side products and regioselectivity. researchgate.netacs.orgnih.govchemrxiv.orgrsc.orggithub.com | Reduced experimental effort and a more rational approach to reaction design. |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-fluoro-5-methoxybenzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer: The synthesis typically involves esterification or substitution reactions. For example, refluxing 2-fluoro-5-methoxybenzoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) under anhydrous conditions is a common approach. Optimization includes:

- Temperature Control: Maintain reflux temperatures (e.g., 80–100°C) to drive esterification while minimizing side reactions .

- Catalyst Selection: Acidic catalysts (e.g., HCl) improve reaction rates, but excess catalyst may degrade sensitive functional groups .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Table 1: Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher yield at 90°C |

| Catalyst Concentration | 1–5% (v/v) H₂SO₄ | Excess >5% reduces purity |

| Reaction Time | 4–8 hours | Prolonged time increases by-products |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm), ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and aromatic protons (split due to fluorine coupling) .

- ¹³C NMR: Confirm ester carbonyl (δ 165–170 ppm) and fluorine-induced shifts in aromatic carbons.

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for purity assessment (expected [M+H]⁺ = 214.1) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis or purification .

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected by-products during synthesis?

- Methodological Answer:

- By-product Identification: Use LC-MS or GC-MS to detect impurities. For example, incomplete esterification may leave residual benzoic acid (detected via TLC with Rf ~0.3 in 1:1 hexane/EtOAc) .

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track reaction pathways and identify side reactions (e.g., transesterification) .

- DFT Calculations: Model reaction intermediates to predict competing pathways (e.g., SN2 vs. SN1 mechanisms in fluorinated systems) .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer:

- Derivative Synthesis: Modify substituents (e.g., replacing methoxy with ethoxy or fluorine with chlorine) and assess biological activity (e.g., enzyme inhibition assays) .

- Computational Docking: Use software like AutoDock to predict binding affinities to target proteins (e.g., cyclooxygenase or kinases) .

- Pharmacokinetic Profiling: Measure logP (octanol-water partition) to correlate lipophilicity with cellular uptake .

Q. What methodological approaches are used to assess the compound's stability under various storage and experimental conditions?

- Methodological Answer:

- Accelerated Stability Studies: Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolysis of the ester bond is a primary degradation pathway .

- pH-Dependent Stability: Test solubility and stability in buffers (pH 1–10) to simulate gastrointestinal or physiological conditions. Fluorine’s electron-withdrawing effect enhances ester stability in acidic media .

Table 2: Stability Under Stress Conditions

| Condition | Degradation Pathway | Half-Life (Days) |

|---|---|---|

| 40°C/75% RH | Hydrolysis | 14 |

| UV Light (254 nm) | Photooxidation | 7 |

| pH 2.0 (HCl) | Ester hydrolysis | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.